molecular formula C16H13N B11725568 1H-Pyrrole, diphenyl- CAS No. 103837-23-6

1H-Pyrrole, diphenyl-

Cat. No.: B11725568
CAS No.: 103837-23-6
M. Wt: 219.28 g/mol
InChI Key: UOAAGYZRGAGSFC-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted at the second position with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenylyl)pyrrole typically involves the reaction of 4-bromobiphenyl with pyrrole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of 2-(4-Biphenylyl)pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Biphenylyl)pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be functionalized using halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Biphenyl-pyrrole carboxylic acids.

    Reduction: Biphenyl-pyrrole hydrides.

    Substitution: Halogenated biphenyl-pyrrole derivatives.

Scientific Research Applications

2-(4-Biphenylyl)pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)pyrrole involves its interaction with various molecular targets, depending on its application. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The biphenyl group enhances its ability to penetrate cell membranes, making it effective in targeting intracellular components.

Comparison with Similar Compounds

    2-Phenylpyrrole: Lacks the additional phenyl ring, resulting in different electronic properties.

    2-(4-Methylphenyl)pyrrole: Substituted with a methyl group instead of a phenyl group, affecting its reactivity and applications.

    2-(4-Chlorophenyl)pyrrole:

Uniqueness: 2-(4-Biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices.

Properties

CAS No.

103837-23-6

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-phenylphenyl)-1H-pyrrole

InChI

InChI=1S/C16H13N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-12,17H

InChI Key

UOAAGYZRGAGSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3

Origin of Product

United States

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